molecular formula C24H14 B1203091 Dibenzo[a,e]fluoranthene CAS No. 5385-75-1

Dibenzo[a,e]fluoranthene

Cat. No.: B1203091
CAS No.: 5385-75-1
M. Wt: 302.4 g/mol
InChI Key: JHOWUOKQHJHGMU-UHFFFAOYSA-N
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Description

Dibenzo[a,e]fluoranthene (DBFA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a colorless to pale yellow liquid with a molecular weight of 282.3 g/mol. DBFA is a member of the class of compounds known as polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of multiple fused aromatic rings. PAHs are of particular concern due to their potential to act as carcinogens and endocrine disruptors. DBFA is one of the most abundant PAHs in the environment and has been found in a variety of sources such as gasoline, diesel exhaust, coal tar, and wood smoke.

Scientific Research Applications

  • Dibenzo[a,e]fluoranthene and its metabolic derivatives exhibit mutagenic properties towards Salmonella typhimurium, with the 12,13-dihydrodiol derivative showing particularly high activity. This suggests that its activation to bacterial mutagens may occur predominantly through a vicinal, non-bay-region 12,13-dihydrodiol epoxide (Malaveille et al., 1984).

  • The compound's bay-region and pseudo-bay-region diol-epoxides react preferentially with guanosine, indicating a specific interaction with DNA. This interaction is crucial in understanding its potential carcinogenic effects (Périn-Roussel et al., 1984).

  • Metabolic activation studies show that this compound is transformed into multiple metabolites in liver microsomal homogenates. This includes phenols and dihydrodiols, which are potential precursors to vicinal diol-epoxides, important in the compound's activation pathway leading to cell transformation (Périn-Roussel et al., 1980).

  • This compound binds covalently to various nucleic acids, including DNA, transfer RNA, and polyribonucleotides, in the presence of hepatic microsomal fractions. This binding is influenced by the chemical environment and is more pronounced with certain nucleic acid types (Périn-Roussel et al., 1978).

  • The compound exhibits non-random distribution in DNA loops in mouse fibroblast nuclei, with preferential binding to the DNA of loop extremities, rich in regulatory sequences. This suggests a specific targeting of genomic regions that may be important in its carcinogenic potential (Périn-Roussel et al., 1988).

  • The multi-step metabolism of this compound in rat microsomes leads to a variety of metabolites, including dihydrodiols, phenolic derivatives, and a bis-dihydrodiol, highlighting the complexity of its metabolic transformation and potential for diverse biological interactions (Saguem et al., 1983).

  • Anodic coupling studies of related compounds, such as (7,12-diphenyl)benzo[k]fluoranthene, have been conducted to understand their electrochemical properties and potential applications in materials science, which may indirectly inform the research on this compound (Debad et al., 1997).

  • Other studies have looked into the tumorigenic properties of diol epoxides of related compounds, including fluoranthene, to assess their carcinogenic potential. This research helps to contextualize the risks associated with exposure to this compound and similar compounds (Amin et al., 1995).

Mechanism of Action

Dibenzo[a,e]fluoranthene, a non-alternant carcinogenic polycyclic aromatic hydrocarbon (PAH), binds covalently to DNA. The main adducts were characterized as covalent additions of its bay-region and pseudo-bay-region diol-epoxides .

Safety and Hazards

Dibenzo[a,e]fluoranthene is a suspected carcinogenic compound . Dust/air mixtures may ignite and explode . It is insoluble in water .

Biochemical Analysis

Biochemical Properties

Dibenzo[a,e]fluoranthene plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with biomolecules. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites, including dihydrodiols and phenols . These metabolites can further undergo epoxidation, forming reactive intermediates that can bind covalently to DNA, RNA, and proteins . This binding can result in the formation of DNA adducts, which are critical in the initiation of carcinogenesis.

Cellular Effects

This compound has profound effects on cellular processes. It can induce the formation of DNA-protein cross-links in fibroblasts, which can interfere with normal cellular functions . Additionally, it has been shown to bind covalently to nucleic acids, affecting gene expression and potentially leading to mutations . The compound can also influence cell signaling pathways, particularly those involved in the response to DNA damage, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its metabolites. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiols and phenols, which can then be further oxidized to form diol-epoxides . These reactive intermediates can bind covalently to DNA, forming adducts that can lead to mutations and initiate carcinogenesis . The binding of this compound to DNA is influenced by the presence of guanine, with a higher affinity for GC-rich regions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its metabolites can degrade, leading to a decrease in their reactivity . Long-term studies have shown that this compound can cause persistent DNA damage, which can accumulate over time and lead to long-term effects on cellular function . These effects are often studied in both in vitro and in vivo models to understand the compound’s carcinogenic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce DNA adduct formation without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including liver damage and carcinogenesis . Threshold effects have been observed, where a certain dose is required to initiate significant DNA damage and subsequent carcinogenic effects.

Metabolic Pathways

This compound is involved in complex metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of dihydrodiols and phenols . These metabolites can undergo further oxidation to form diol-epoxides, which are highly reactive and can bind to DNA . The metabolic pathways of this compound are critical in determining its carcinogenic potential, as the formation of reactive intermediates is a key step in its mechanism of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed unevenly due to differences in blood perfusion and tissue binding . The compound can bind to lipids and proteins, affecting its localization and accumulation in specific tissues. This distribution is influenced by factors such as regional pH and the permeability of cell membranes . Understanding the transport and distribution of this compound is essential for assessing its potential impact on different tissues.

Subcellular Localization

This compound and its metabolites exhibit specific subcellular localization patterns. The compound can localize to the nucleus, where it interacts with DNA and forms adducts . Additionally, it can be found in the cytoplasm, where it interacts with proteins and other biomolecules. The subcellular localization of this compound is influenced by its chemical properties and the presence of targeting signals or post-translational modifications that direct it to specific compartments .

Properties

IUPAC Name

hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene
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InChI

InChI=1S/C24H14/c1-3-9-17-15(7-1)13-22-19-11-5-6-12-20(19)23-18-10-4-2-8-16(18)14-21(17)24(22)23/h1-14H
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InChI Key

JHOWUOKQHJHGMU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=CC=CC=C65
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Molecular Formula

C24H14
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DSSTOX Substance ID

DTXSID9063821
Record name Dibenzo[a,e]fluoranthene
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Molecular Weight

302.4 g/mol
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Physical Description

Dibenzo(a,e)fluoranthene appears as yellow crystals. Water insoluble., Yellow solid; [HSDB]
Record name DIBENZO(A,E)FLUORANTHENE
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Solubility

Soluble in 1,4-dioxane
Record name Dibenzo(a,e)fluoranthene
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Color/Form

Yellow needles from benzene

CAS No.

5385-75-1
Record name DIBENZO(A,E)FLUORANTHENE
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Record name hexacyclo[14.7.1.0^{2,7}.0^{8,24}.0^{9,14}.0^{17,22}]tetracosa-1(23),2(7),3,5,8(24),9(14),10,12,15,17(22),18,20-dodecaene
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Melting Point

232 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Dibenzo[a,e]fluoranthene carcinogenic?

A1: DBF itself is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The key to its carcinogenicity lies in its metabolic conversion to highly reactive diol epoxides. These diol epoxides can form covalent bonds with DNA, leading to mutations and ultimately cancer. [, , , , ]

Q2: Which specific metabolites of DBF are responsible for its DNA-damaging effects?

A2: Research has identified two major metabolic pathways leading to the formation of reactive diol epoxides: the bay region and the pseudo-bay region pathways. Both pathways involve initial oxidation of DBF to form dihydrodiols, followed by epoxidation. The resulting bay region and pseudo-bay region diol epoxides are the ultimate carcinogenic forms of DBF. [, , , , ]

Q3: How do these diol epoxides interact with DNA?

A3: Diol epoxides, particularly those formed in the bay and pseudo-bay regions of DBF, have a high affinity for guanine bases in DNA. They form covalent bonds with the N2 position of guanine, creating DNA adducts. These adducts distort the DNA helix, interfering with replication and transcription, and potentially leading to mutations. [, ]

Q4: Do the bay region and pseudo-bay region pathways contribute equally to DBF carcinogenicity?

A4: Interestingly, while DBF-12,13-dihydrodiol (a precursor to the pseudo-bay region diol epoxide) is more mutagenic in bacterial assays, both the bay region and pseudo-bay region dihydrodiols exhibit similar tumor-initiating activities in mouse skin models. This highlights the complexity of DBF metabolism and carcinogenicity. []

Q5: Are there any known inhibitors of DBF-induced DNA adduct formation?

A5: Yes, norharman has been shown to inhibit DBF-DNA adduct formation in mouse embryo fibroblasts. This inhibition appears to be dose-dependent and may involve interference with the secondary epoxidation step in DBF metabolism. [, ]

Q6: Is the distribution of DBF-induced DNA adducts uniform throughout the genome?

A6: Research suggests that DBF adducts are not randomly distributed. Studies have shown a preferential binding of DBF to DNA located at the extremities of DNA loops, regions often rich in regulatory sequences. This non-random distribution may have implications for gene regulation and contribute to DBF's carcinogenic effects. []

Q7: How is DBF metabolized in different species?

A7: Studies comparing DBF metabolism in rat and mouse liver microsomes show both similarities and differences. While both species produce similar primary metabolites (phenols and dihydrodiols), quantitative differences in metabolite profiles exist, suggesting species-specific variations in DBF metabolism. []

Q8: How is DBF's fluorescence affected by solvent polarity?

A8: Research on the fluorescence emission behavior of DBF in various organic solvents has classified it as a “nonprobe” molecule. This means its fluorescence emission intensity ratios do not change systematically with varying solvent polarity. This characteristic distinguishes DBF from other polycyclic aromatic hydrocarbons that exhibit solvent-dependent fluorescence changes. []

Q9: What is the environmental significance of DBF?

A9: DBF is a significant environmental pollutant often found in PM2.5, particularly in industrial areas. Its presence in air particles poses a health risk due to its carcinogenic potential. Monitoring and controlling DBF emissions are crucial for mitigating its adverse health effects. []

Q10: What are the implications of DBF's high carcinogenic potency for risk assessment?

A10: DBF's potent carcinogenicity, particularly the contribution of its highly carcinogenic dibenzopyrene isomers, necessitates careful consideration in environmental risk assessments. The combined carcinogenic potency of DBF and its metabolites highlights the importance of comprehensive monitoring and control measures. []

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